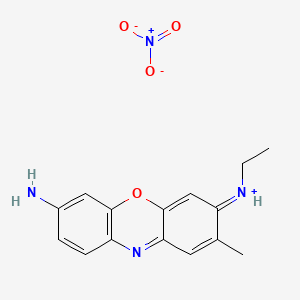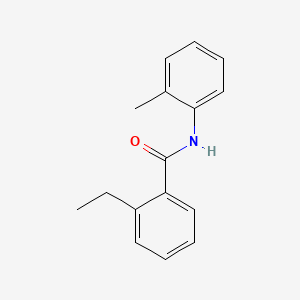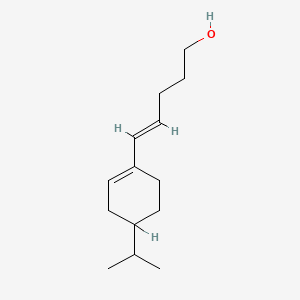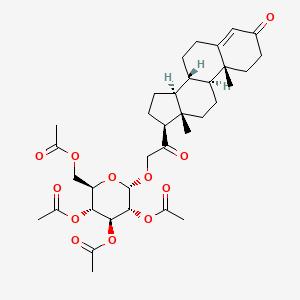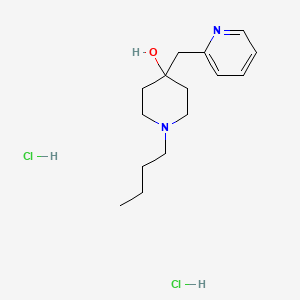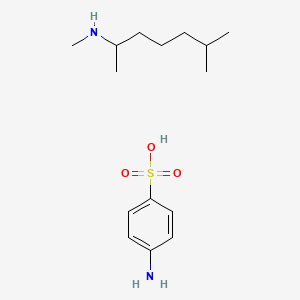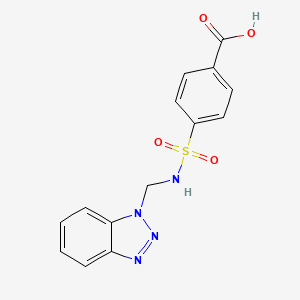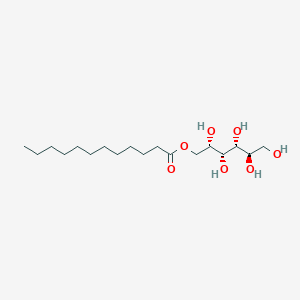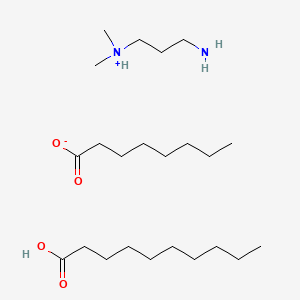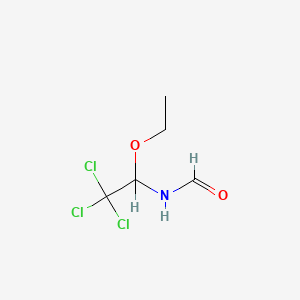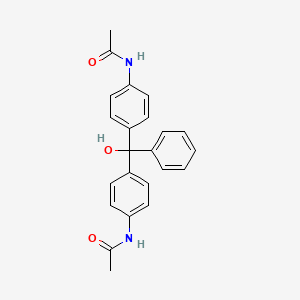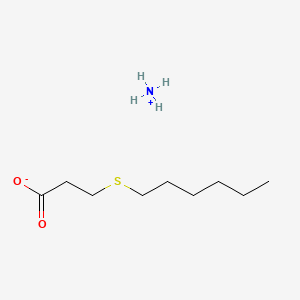
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycins are structurally similar to avermectins, another class of macrolide antibiotics that have been widely used in veterinary and agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often involves fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired compound through the manipulation of biosynthetic pathways. Post-fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized as an eco-friendly pesticide in agriculture and animal husbandry.
Mécanisme D'action
The mechanism of action of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the parasite. The compound’s specificity for these channels in parasites, as opposed to those in mammals, accounts for its selective toxicity .
Comparaison Avec Des Composés Similaires
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is unique among milbemycins due to its specific structural features, such as the absence of a methoxy group at the 5-position and the presence of an epoxy group at the 6,28-positions. Similar compounds include:
Milbemycin A3/A4: Differ in the presence of a furan ring and other functional groups.
Avermectins: Structurally similar but contain additional sugar moieties and differ in their macrolide ring structure.
These differences contribute to variations in their biological activity and applications, with milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often exhibiting lower toxicity and similar or enhanced efficacy compared to its analogs .
Propriétés
Numéro CAS |
86691-98-7 |
|---|---|
Formule moléculaire |
C31H42O7 |
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
InChI |
InChI=1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
Clé InChI |
CZHVEYHEDZMISR-AODBFQNSSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
SMILES canonique |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


